

Cyclopentyl-pyridin-4-ylmethyl-amine and its derivatives' biological activity

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Compound of Interest

Compound Name: Cyclopentyl-pyridin-4-ylmethyl-amine

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The Evolving Landscape of Cyclopentyl-Pyridine Derivatives in Therapeutics

An In-depth Technical Guide on the Biological Activity of Cyclopentyl-Pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

The intersection of a cyclopentyl moiety and a pyridine ring has given rise to a diverse array of bioactive molecules with significant therapeutic potential. While the specific compound, **Cyclopentyl-pyridin-4-ylmethyl-amine**, is not extensively documented in publicly available literature, its structural motifs are key components in a variety of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer, antiviral, and neuropsychiatric properties, supported by quantitative data and detailed experimental methodologies.

I. Anticancer Activity of Cyclopentyl-Pyrido[2,3-d]pyrimidine Derivatives

A notable example of a cyclopentyl-pyridine derivative with potent anticancer activity is 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (Compound 7x). This molecule has demonstrated significant

potential as a multi-kinase inhibitor, particularly targeting Cyclin-Dependent Kinase 4 (CDK4) and ARK5.[\[1\]](#)

Quantitative Biological Activity Data

The in vitro cytotoxic activity of Compound 7x has been evaluated against a panel of human tumor cell lines, with the half-maximal growth inhibitory concentration (GI50) values indicating broad-spectrum antiproliferative effects.[\[1\]](#)

Cell Line	Cancer Type	GI50 (μM) [1]
K562	Chronic Myelogenous Leukemia	0.025
DU145	Prostate Cancer	0.1
MCF-7	Breast Cancer	0.5
HCT-116	Colon Cancer	1.0
A549	Lung Cancer	2.0

Table 1: In vitro cytotoxic activity of Compound 7x against various human tumor cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay[\[1\]](#)

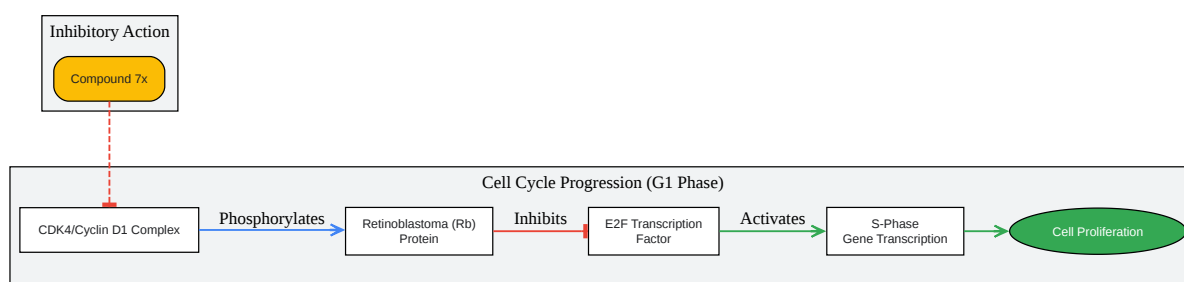
The antiproliferative activity of Compound 7x was determined using a standard sulforhodamine B (SRB) assay.

- **Cell Plating:** Human tumor cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
- **Compound Treatment:** Cells were treated with various concentrations of Compound 7x and incubated for an additional 48 hours.
- **Cell Fixation:** The cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- **Staining:** The fixed cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

- Washing: Unbound dye was removed by washing with 1% acetic acid.
- Solubilization and Absorbance Reading: The bound dye was solubilized with 10 mM Tris base, and the absorbance was measured at 510 nm using a microplate reader.
- Data Analysis: The GI50 values were calculated from the dose-response curves.

Signaling Pathway

The primary mechanism of action for Compound 7x involves the inhibition of CDK4/Cyclin D1, a key complex in the regulation of the cell cycle. Inhibition of this complex prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle at the G1/S transition phase and inhibiting tumor cell proliferation.



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Figure 1: Simplified signaling pathway of Compound 7x inhibiting the CDK4/Cyclin D1 complex to halt cell proliferation.

II. Antiviral and Fungicidal Activity of 5-Arylcyclopenta[c]pyridine Derivatives

A series of novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for their activity against plant viruses and fungi.[2] These compounds, derived from the natural product cerbinal, demonstrate the potential of the cyclopentyl-pyridine scaffold in agricultural applications.

Quantitative Biological Activity Data

Compounds 4g and 4k exhibited significant anti-Tobacco Mosaic Virus (TMV) activity, outperforming the commercial antiviral agent ribavirin at specific concentrations.[2] Compound 4i displayed potent and broad-spectrum fungicidal activity.[2]

Compound	Target	Concentration (µg/mL)	Inactivation Effect (%) [2]	Curative Effect (%) [2]	Protection Effect (%) [2]
4k	TMV	500	51.1 ± 1.9	50.7 ± 3.6	53.8 ± 2.8
Ribavirin	TMV	500	45.2 ± 2.5	48.3 ± 1.7	50.1 ± 2.1

Table 2: In vivo anti-TMV activity of compound 4k compared to Ribavirin.

Compound	Fungal Species	Concentration (µg/mL)	Inhibition Ratio (%) [2]
4i	Sclerotinia sclerotiorum	50	91.9
4i	Botrytis cinerea	50	75.0
4i	Phytophthora infestans	50	62.5

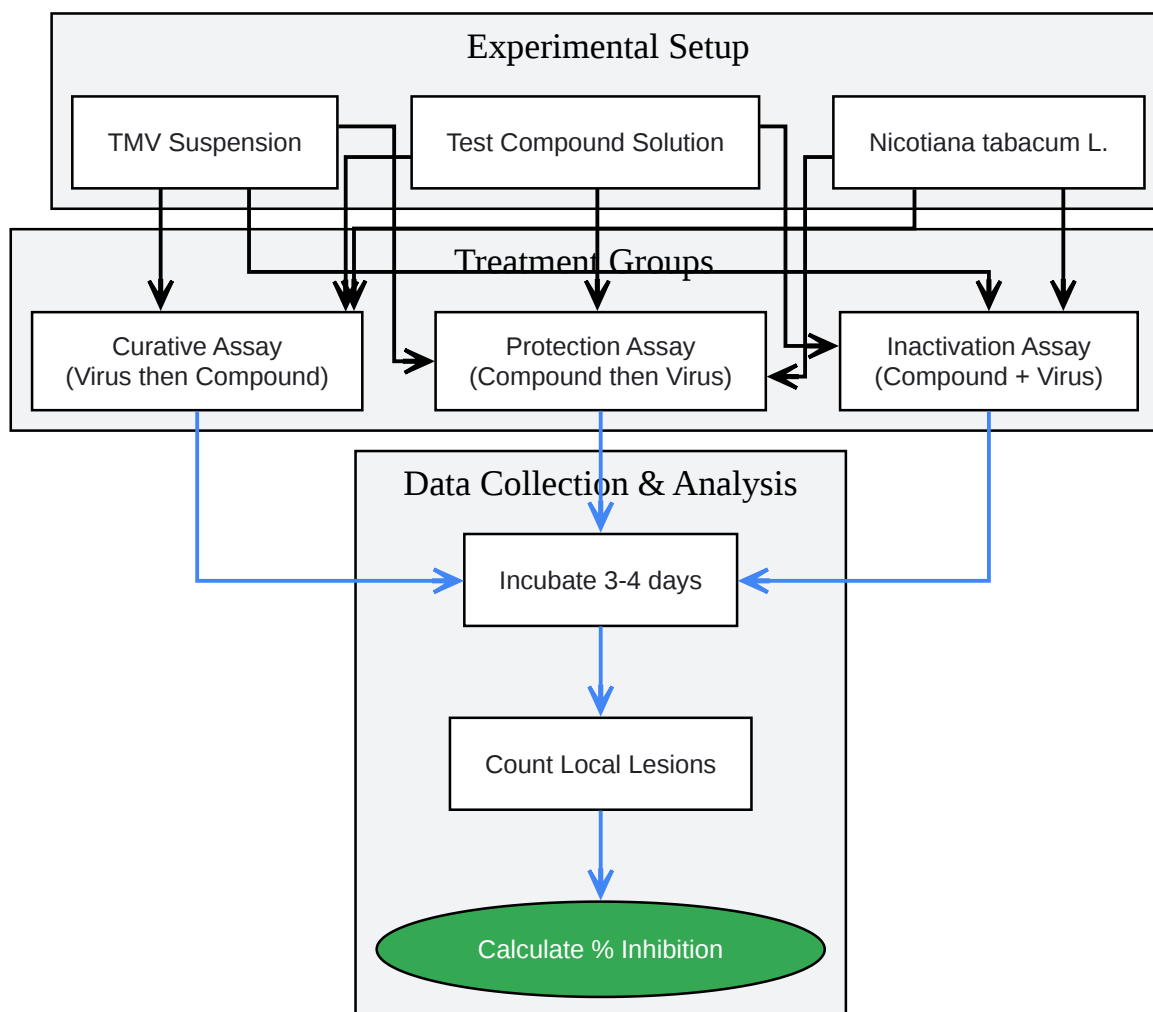
Table 3: Fungicidal activity of compound 4i against various plant pathogenic fungi.

Experimental Protocol: Anti-TMV Activity Assay (In vivo) [2]

The in vivo anti-TMV activity was assessed using the half-leaf method on *Nicotiana tabacum* L. plants.

- Virus Inoculation: The upper leaves of the tobacco plants were inoculated with a TMV suspension.
- Compound Application:
 - Protection Effect: The left side of each leaf was smeared with the test compound solution 24 hours before virus inoculation. The right side was treated with a solvent control.
 - Inactivation Effect: The test compound solution was mixed with the virus suspension before inoculating the left side of the leaves. The right side was inoculated with a mixture of the virus and the solvent control.
 - Curative Effect: The left side of each leaf was smeared with the test compound solution 24 hours after virus inoculation. The right side was treated with a solvent control.
- Lesion Counting: The number of local lesions was counted 3-4 days after inoculation.
- Inhibition Calculation: The percentage of inhibition was calculated relative to the control side.

Experimental Workflow



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Figure 2: Workflow for the in vivo anti-TMV activity assay using the half-leaf method.

III. Neuropsychiatric Applications of Thioalkyl-Pyridine Derivatives

Derivatives of pyridine, specifically 6-amino-2-thioalkyl-4-phenylnicotinates, have been investigated for their effects on the central nervous system.[3] These compounds have demonstrated a promising profile of anticonvulsant, anxiolytic, and antidepressant activities.

Key Findings

- **Anxiolytic Activity:** Certain 6-amino-2-thioalkyl-4-phenylnicotinate derivatives exhibited anxiolytic activity approximately four times greater than that of diazepam.[3]
- **Anticonvulsant Activity:** The studied compounds showed high anticonvulsant activity through antagonism with pentylenetetrazole.[3]
- **Antidepressant Effects:** All studied compounds displayed statistically significant antidepressant effects.[3]

While specific quantitative data for individual compounds is not detailed in the provided context, the qualitative findings highlight the potential of this chemical class in developing novel therapeutics for a range of neuropsychiatric disorders.

IV. Conclusion and Future Directions

The cyclopentyl-pyridine scaffold is a versatile pharmacophore that has been successfully incorporated into molecules with potent and diverse biological activities. The examples of an anticancer multi-kinase inhibitor, antiviral and fungicidal agents, and compounds with significant neuropsychiatric effects underscore the therapeutic potential of this structural class.

Future research in this area should focus on:

- **Structure-Activity Relationship (SAR) Studies:** To optimize the potency and selectivity of these derivatives for their respective targets.
- **Mechanism of Action Elucidation:** To gain a deeper understanding of the molecular interactions driving the observed biological effects.
- **Pharmacokinetic and Toxicological Profiling:** To assess the drug-like properties and safety of lead compounds for further development.

The continued exploration of **Cyclopentyl-pyridin-4-ylmethyl-amine** and its derivatives holds significant promise for the discovery of novel and effective therapeutic agents across multiple disease areas.

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References

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